molecular formula C6H5ClN4 B13075390 3-Chloroimidazo[1,2-b]pyridazin-6-amine

3-Chloroimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B13075390
M. Wt: 168.58 g/mol
InChI Key: XYHTYZDZGCEZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,2-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry. This compound serves as a versatile chemical intermediate and privileged scaffold in drug discovery, particularly for the development of novel kinase inhibitors . The imidazo[1,2-b]pyridazine core is a common feature in many experimental drugs, as it effectively binds to the hinge region of kinases . This compound's primary research value lies in its potential as a building block for more complex molecules targeting autoimmune disorders and cancers. Structural analogs of this compound have been identified as potent inhibitors of Tyrosine Kinase 2 (Tyk2) , a promising target for autoimmune diseases like psoriasis and lupus. Furthermore, derivatives of the imidazo[1,2-b]pyridazine scaffold have shown excellent activity as Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors, demonstrating nanomolar efficacy against multiple myeloma cell lines . Researchers can functionalize this core at multiple positions to explore structure-activity relationships, optimizing properties like metabolic stability, selectivity, and cellular permeability . Please Note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloroimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C6H5ClN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)

InChI Key

XYHTYZDZGCEZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloroimidazo 1,2 B Pyridazin 6 Amine and Its Analogs

Foundational Synthetic Approaches to Imidazo[1,2-b]pyridazine (B131497) Ring Systems

The construction of the fundamental imidazo[1,2-b]pyridazine bicyclic system is most commonly achieved through reactions that form the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core.

The formation of the imidazo[1,2-b]pyridazine backbone is frequently accomplished through a condensation reaction that leads to the cyclization of the imidazole ring. A widely employed method involves the reaction of an aminopyridazine with an α-halocarbonyl compound, such as an α-bromoketone or chloroacetaldehyde. nih.govtsijournals.com This reaction, a variation of the Tschitschibabin reaction, proceeds via initial alkylation of the most nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular condensation to form the five-membered imidazole ring fused to the pyridazine. The use of metal-catalyzed cyclization reactions has also been developed as an alternative strategy to access this heterocyclic system from simple precursors. researchgate.net

Strategies for Introducing the Amino Group at Position 6

Once the 6-halogenated imidazo[1,2-b]pyridazine core is established, the amino group at the C-6 position is typically introduced via a nucleophilic substitution reaction.

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride by an amine. Various primary and secondary amines can be used to generate a diverse range of 6-amino-substituted analogs. umich.eduresearchgate.net This transformation can be carried out by heating the 6-chloro or 6-bromo derivative with the desired amine, sometimes in a sealed tube or under microwave irradiation to facilitate the reaction. researchgate.netgoogle.com For example, heating 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with allylamine (B125299) results in the formation of N-allyl-3-bromoimidazo[1,2-b]pyridazin-6-amine. google.com Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for the N-arylation and amination of 6-chloroimidazo[1,2-b]pyridazines. researchgate.netresearchgate.net

Significant effort has been dedicated to optimizing the conditions for C-6 amination to improve yields, reduce reaction times, and avoid the use of expensive or toxic metal catalysts. A highly efficient, metal-free method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed. researchgate.net This method involves treating the substrate with a variety of primary or secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) as a promoter and a phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt₃Cl), in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. researchgate.net

This optimized protocol provides the corresponding C-6 aminated products in excellent isolated yields, typically ranging from 79% to 98%. researchgate.net The reaction works well for simple alkylamines, amines with linked aromatic or heteroaromatic groups, and cyclic secondary amines like pyrrolidine (B122466) and morpholine (B109124). researchgate.net Kinetic experiments and optimization studies revealed that the combination of a fluoride source (CsF) and a phase-transfer catalyst nearly doubled the reaction yield compared to performing the reaction with the amine alone. researchgate.net

Table 1: Optimization of C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with Butylamine researchgate.net
EntryBase (equiv.)SolventCatalyst (mol %)Temp (°C)Time (h)Yield (%)
1NoneDMSONone1002444
2KF (1.0)DMSONone1002446
3CsF (1.0)DMSONone1002452
4CsF (1.0)NMPNone1002457
5CsF (1.0)DMFNone1002460
6CsF (1.0)DMSOBnNEt₃Cl (10)1002494

Methods for Halogenation at Position 3 (e.g., Chlorination or Bromination)

The final step in the synthesis of the target compound involves the selective introduction of a chlorine atom at the C-3 position. The C-3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus prone to electrophilic substitution.

Direct halogenation of the imidazo[1,2-a]pyridine (B132010) scaffold, a closely related system, is commonly achieved using N-halosuccinimides. researchgate.net For instance, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for introducing bromine or chlorine at the C-3 position. These reactions are typically carried out in a suitable solvent like acetonitrile (B52724) or DMF.

Furthermore, transition-metal-free methods have been developed for the regioselective C-3 halogenation of imidazo[1,2-a]pyridines, which are applicable to the imidazo[1,2-b]pyridazine system. nih.govrsc.org One such approach uses inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of an acid, like acetic acid, in DMF. researchgate.netnih.gov This method offers a facile and efficient route to 3-chloro or 3-bromo derivatives under mild conditions. nih.govrsc.org The resulting 3-halo-substituted compounds are valuable intermediates that can undergo further transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce additional diversity. nih.govrsc.org

Advanced Functionalization Techniques for 3,6-Disubstitution

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.net These reactions typically involve the coupling of a halogenated or triflated imidazo[1,2-b]pyridazine with a suitable coupling partner, such as a boronic acid, amine, or alkyne.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating carbon-carbon bonds. It involves the coupling of a halide (e.g., 3-bromo- (B131339) or 6-chloroimidazo[1,2-b]pyridazine) with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netgoogle.com For instance, 6-chloro-3-iodo-imidazo[1,2-b]pyridazine has been successfully coupled with 4-cyanophenylboronic acid using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base under microwave irradiation to yield 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile (B1371660) in 83% yield. nih.gov Similarly, various aryl and heteroaryl groups have been introduced at the C6 position of the imidazo[1,2-b]pyridazine ring system. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of N-arylated and N-alkylated compounds. While direct application to 3-chloroimidazo[1,2-b]pyridazin-6-amine synthesis is a key strategy, the literature more broadly describes the amination of 6-halo-imidazo[1,2-b]pyridazines. These reactions have been performed using expensive transition metal catalysts. researchgate.netresearchgate.net For example, the coupling of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines can be achieved, although this often competes with nucleophilic aromatic substitution (SNAr) pathways. researchgate.net

Other Cross-Coupling Reactions: The imidazo[1,2-b]pyridazine scaffold is also amenable to other palladium-catalyzed transformations, including Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Negishi (coupling with organozinc reagents), Kumada (coupling with Grignard reagents), and Stille (coupling with organotin reagents) reactions. researchgate.net These methods provide access to a wide array of functional groups, such as alkynyl, vinyl, and alkyl moieties, at the C3 and C6 positions, further expanding the chemical diversity of this heterocyclic system.

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions on the imidazo[1,2-b]pyridazine core.

Coupling ReactionHalide SubstrateCoupling PartnerCatalyst/LigandBaseConditionsProductYield
Suzuki-Miyaura 6-Chloro-3-iodo-imidazo[1,2-b]pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃EtOH/H₂O, MW, 90°C, 14 min4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile83% nih.gov
Suzuki-Miyaura 3-Bromo-6-chloroimidazo[1,2-b]pyridazine(4-(Aminomethyl)phenyl)boronic acidNot specifiedNot specifiedNot specified3-(4-(Aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-amine derivative78% google.com
Buchwald-Hartwig 6-Halo-imidazo[1,2-b]pyridazineVarious aminesPd-based catalystsNot specifiedNot specifiedC-6 aminated productsNot specified researchgate.net

C-H Activation Methodologies for Regioselective Functionalization

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. researchgate.net For imidazo[1,2-b]pyridazines, C-H activation strategies allow for the direct introduction of functional groups at specific positions on the heterocyclic ring. researchgate.net

Research on the related imidazo[1,2-a]pyridine scaffold has shown that the C3 position is the most electron-rich and thus the most reactive site for electrophilic substitution and C-H functionalization. nih.gov Similar reactivity patterns are expected for the imidazo[1,2-b]pyridazine system. Palladium-catalyzed direct arylation, vinylation, and benzylation at the C3 position are feasible, providing a streamlined route to 3-substituted derivatives. nih.gov These methods offer high regioselectivity, targeting specific C-H bonds based on their electronic properties and steric accessibility. researchgate.netgoogle.com

Sequential and One-Pot Synthetic Protocols for Multi-Substitution

To improve synthetic efficiency and reduce waste from intermediate purification steps, sequential and one-pot protocols are highly desirable. rsc.org Such strategies have been developed for the multi-functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net

An example of this approach involves a palladium-catalyzed sequential reaction on a di-halogenated substrate. For instance, starting with a 3-bromo-6-chloroimidazo[1,2-b]pyridazine, one could first perform a selective Suzuki coupling at the more reactive 3-bromo position, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki reaction) at the 6-chloro position in the same reaction vessel. nih.gov This "one-pot" approach allows for the controlled and efficient synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines with different substituents at each position. researchgate.netresearchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of complex molecules relies on the availability of versatile and often halogenated starting materials. For the preparation of this compound and its analogs, compounds like 3-bromo-6-chloroimidazo[1,2-b]pyridazine and 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) are crucial intermediates.

Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This key intermediate is a versatile building block for introducing a wide range of functional groups at both the C3 and C6 positions. It is typically synthesized by the bromination of 6-chloroimidazo[1,2-b]pyridazine (B1266833). The parent 6-chloroimidazo[1,2-b]pyridazine can be prepared from the condensation of 3-amino-6-chloropyridazine (B20888) with an α-haloketone. nih.govmdpi.com Subsequent bromination, often using N-bromosuccinimide (NBS) or bromine in a suitable solvent, selectively installs a bromine atom at the electron-rich C3 position.

Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile: This intermediate is valuable for introducing a cyano group, which can be further transformed into other functionalities like amines or carboxylic acids. A patented method for its synthesis involves a multi-step, one-pot process starting from 3-amino-6-chloropyridazine. google.comias.ac.in

The general synthetic scheme is as follows:

Step 1: 3-Amino-6-chloropyridazine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an N,N-dimethyl-N'-(6-chloro-pyridazin-3-yl)-formamidine intermediate. google.com

Step 2: This intermediate is then treated with bromoacetonitrile (B46782) in a suitable solvent (such as acetonitrile or ethanol) to facilitate cyclization and formation of the imidazo[1,2-b]pyridazine ring system, yielding the desired 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com

This process is reported to be efficient, with the final product having high purity and stable quality. google.com

The table below details the precursors and their synthetic relevance.

Precursor/IntermediateStructureSynthetic Utility
3-Bromo-6-chloroimidazo[1,2-b]pyridazine A di-halogenated scaffold allowing for sequential and regioselective functionalization at C3 (via the bromo group) and C6 (via the chloro group) using various cross-coupling reactions. google.com
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile Contains a versatile cyano group at C3 that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The chloro group at C6 remains available for nucleophilic substitution or cross-coupling. google.com

Structure Activity Relationship Sar Investigations of 3 Chloroimidazo 1,2 B Pyridazin 6 Amine Derivatives

Positional Effects of Substituents on Biological Activity, with Emphasis on 3- and 6-positions

The substitution pattern on the imidazo[1,2-b]pyridazine (B131497) ring system, particularly at the 3- and 6-positions, has been shown to be a determinant of biological activity. Optimization of these positions has led to significant improvements in the potency of IKKβ inhibitors, for instance. nih.gov

The following table summarizes the effects of various substituents at the 3- and 6-positions on the biological activity of imidazo[1,2-b]pyridazine derivatives based on reported research.

PositionSubstituentEffect on Biological Activity
3 Varied SubstituentsOptimization increased IKKβ inhibitory activity. nih.gov
6 Varied SubstituentsOptimization increased TNFα inhibitory activity in THP-1 cells. nih.gov

Influence of the Amine Moiety at Position 6 on Molecular Interactions and Pharmacological Profiles

The amine moiety at the 6-position of the imidazo[1,2-b]pyridazine core is a key functional group that significantly influences the molecular interactions and, consequently, the pharmacological profile of these derivatives. This amino group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with target proteins.

The synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been a subject of interest, highlighting the importance of this functional group in the development of new derivatives. researchgate.net The nature of the amine, whether it is a primary, secondary, or part of a heterocyclic ring, can fine-tune the compound's properties, including its binding affinity, selectivity, and pharmacokinetic parameters. For instance, the introduction of an anilino group at the 6-position was explored in the development of Tyk2 JH2 inhibitors. nih.gov

Impact of Halogenation (e.g., Chlorine) at Position 3 on Ligand-Target Binding

The presence of a halogen, such as chlorine, at the 3-position of the imidazo[1,2-b]pyridazine ring is a common feature in many biologically active derivatives. Halogen atoms can participate in various non-covalent interactions, including halogen bonding, which can be a significant contributor to ligand-target binding affinity and selectivity.

The chlorine atom at the 3-position can influence the electronic properties of the imidazo[1,2-b]pyridazine ring system, affecting its reactivity and interaction with biological macromolecules. The synthesis of 3-chloro and 3-bromo imidazo[1,2-a]pyridines has been developed, underscoring the utility of this halogenation in creating versatile intermediates for further chemical modifications. nih.govrsc.org In the context of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, the chloro group is a key feature of the scaffold that was explored for antikinetoplastid activity. mdpi.comresearchgate.net

The following table illustrates the significance of halogenation at the 3-position in the development of imidazo[1,2-b]pyridazine derivatives.

PositionHalogenRole in Ligand-Target Binding
3 Chlorine/BromineCan participate in halogen bonding, influencing binding affinity and selectivity. nih.govrsc.org
3 ChlorineA key feature in scaffolds explored for antikinetoplastid activity. mdpi.comresearchgate.net

Rational Design Principles and Lead Optimization Strategies Derived from SAR Data

The structure-activity relationship data gathered from the study of 3-chloroimidazo[1,2-b]pyridazin-6-amine and its analogs have been instrumental in establishing rational design principles for the development of new therapeutic agents. researchgate.netnih.gov These principles guide the lead optimization process, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key lead optimization strategies include:

Scaffold Hopping: Replacing the core scaffold with a structurally similar one to improve properties while maintaining biological activity.

Bioisosteric Replacement: Substituting a functional group with another that has similar physical and chemical properties to improve potency or reduce toxicity.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands with improved binding affinity and selectivity.

Comparative SAR Analysis Across Different Imidazo[1,2-b]pyridazine Chemotypes

A comparative analysis of the structure-activity relationships across different imidazo[1,2-b]pyridazine chemotypes reveals both common trends and unique features. nih.govrsc.org This broader perspective is valuable for understanding the versatility of the imidazo[1,2-b]pyridazine scaffold in targeting a range of biological entities.

For example, while the importance of the 3- and 6-positions is a recurring theme in the SAR of many imidazo[1,2-b]pyridazine-based inhibitors, the optimal substituents for these positions can vary significantly depending on the specific target. nih.gov A comparative analysis can help in identifying privileged substitution patterns that are more likely to yield active compounds against a particular class of targets. This approach aids in the design of compound libraries with a higher probability of containing hits for a given biological screen.

Biological Activities and Molecular Mechanisms of 3 Chloroimidazo 1,2 B Pyridazin 6 Amine Analogs

Enzyme Inhibition Profiles and Mechanistic Elucidation

Analogs of 3-chloroimidazo[1,2-b]pyridazin-6-amine are particularly prominent for their ability to inhibit various enzymes, especially protein kinases, which are crucial regulators of cellular processes.

The imidazo[1,2-b]pyridazine (B131497) core serves as a versatile template for the design of potent and selective kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to inflammation and neurological disorders. cardiff.ac.uk

Transforming Growth Factor-β Activated Kinase (TAK1): Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines are potent inhibitors of TAK1, a kinase overexpressed in multiple myeloma. nih.govresearchgate.net The lead compound, designated 26, demonstrated significantly higher potency than the known TAK1 inhibitor, takinib. nih.gov This inhibition is crucial as TAK1 is involved in regulating immune responses, inflammation, and cell survival. nih.gov

CompoundTarget KinaseIC50Source
Compound 26 TAK155 nM nih.gov
Takinib TAK1187 nM nih.gov

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): An imidazopyridazine series of compounds has been optimized as inhibitors of PfCDPK1, a kinase essential for the life cycle of the malaria parasite. nih.gov Modifications to the core structure, such as the addition of a 3-fluoropyridyl group, led to compounds with excellent potency against the parasite. nih.gov

CompoundParasite Potency (EC50)Source
Compound 2 80 nM nih.gov
Compound 6 180 nM nih.gov
Compound 10 12 nM nih.gov

Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK): Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of DYRK1A, a kinase of interest for treating cancer and neurological disorders. cardiff.ac.uk Compound 17 was identified as a potent cellular inhibitor of DYRK1A, and further rational design led to compound 29 with improved selectivity over related CLK kinases. cardiff.ac.uk

Other Kinases: The versatility of the scaffold has been demonstrated in the development of inhibitors for other important kinases.

Tyk2: Analogs featuring a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine structure were identified as highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, proving effective in animal models of arthritis. nih.gov

Anaplastic Lymphoma Kinase (ALK): Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed as ALK inhibitors capable of overcoming multiple resistance mutations, including the challenging G1202R mutation in non-small cell lung cancer. nih.gov

The dysregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is linked to numerous diseases. nih.gov Inhibition of TNF-α is a key therapeutic strategy, and small molecules are being sought as alternatives to antibody-based therapies. nih.gov The related pyrimido[1,2-b]pyridazin-2-one scaffold has been shown to down-regulate the gene expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, indicating that this class of compounds can modulate inflammatory pathways at the cytokine level. nih.gov

Anti-Infective Research: Antiparasitic, Antibacterial, and Antiviral Efficacy

The imidazo[1,2-b]pyridazine scaffold has been a fruitful starting point for the development of novel anti-infective agents. researchgate.net

Antiparasitic Activity:

Giardia lamblia: A series of 3-nitroimidazo[1,2-b]pyridazine (B98374) compounds demonstrated potent and selective activity against Giardia lamblia, with some analogs achieving sub-nanomolar efficacy. researchgate.netnih.gov Research indicates that the presence of the nitro group is essential for this high potency, which is believed to function by generating nitrosative stress. nih.gov These compounds were also evaluated against other protozoal parasites, including Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. researchgate.netnih.gov

Plasmodium falciparum: As noted previously, imidazopyridazine analogs effectively inhibit the parasite by targeting the PfCDPK1 enzyme. nih.gov

Antibacterial and Antiviral Efficacy: The imidazo[1,2-b]pyridazine scaffold has been investigated for potential antibacterial and antiviral properties, though specific mechanisms and lead compounds in these areas are less defined than in the antiparasitic field. researchgate.netresearchgate.net

Immunomodulatory and Anti-Inflammatory Actions

Derivatives of imidazo[1,2-b]pyridazine exhibit significant immunomodulatory and anti-inflammatory effects through various mechanisms.

Kinase-Mediated Immunomodulation: By inhibiting kinases like Tyk2, these compounds can regulate signaling pathways downstream of receptors for IL-12, IL-23, and Type I interferons, which are critical in the pathogenesis of autoimmune and inflammatory diseases. nih.gov The efficacy of a Tyk2 inhibitor in a rat model of adjuvant arthritis highlights this potential. nih.gov Similarly, inhibition of TAK1, a key regulator of immune and inflammatory responses, contributes to the anti-inflammatory profile of this compound class. nih.gov

Inhibition of Pro-inflammatory Enzymes: Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in primary rat microglial cells. researchgate.net This action directly reduces the production of inflammatory mediators.

Neurobiological Activities and Interactions

The therapeutic potential of imidazo[1,2-b]pyridazine analogs extends to the central nervous system.

DYRK1A Inhibition: Selective inhibitors of the DYRK1A kinase are of significant interest for the potential treatment of neurological disorders. cardiff.ac.uk The development of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors represents a promising avenue for therapeutic intervention in this area. cardiff.ac.uk

General Applications: The broader class of imidazo[1,2-b]pyridazine derivatives has been noted for potential antineuropathic properties, although specific research on interactions such as amyloid-β plaque binding or neuregulin-1 modulation is not detailed in the reviewed literature. researchgate.net

Other Investigated Biological Applications

The structural versatility of the imidazo[1,2-b]pyridazine core has led to its investigation in a variety of other therapeutic contexts. researchgate.netresearchgate.net

Antidiabetic: The inhibition of DYRK1A is being explored as a potential strategy for the treatment of Type 2 diabetes, creating another potential application for selective inhibitors from this class. cardiff.ac.uk

Other Potential Uses: The scaffold has been generally explored for several other activities, including anticonvulsant, antiallergic, antihistamine, and antitubercular properties. researchgate.net

Future Research Directions and Unaddressed Areas for 3 Chloroimidazo 1,2 B Pyridazin 6 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is paramount for the efficient and environmentally conscious production of 3-Chloroimidazo[1,2-b]pyridazin-6-amine and its derivatives. Future research should focus on moving beyond traditional synthetic methods to embrace greener and more efficient technologies.

Current synthetic strategies for the imidazo[1,2-b]pyridazine (B131497) core often involve the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov While effective, these methods can have limitations regarding substrate scope and environmental impact. The development of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offers a more sustainable approach, allowing for the rapid and efficient assembly of diverse compound libraries in eco-friendly solvents like eucalyptol. researchgate.net

Furthermore, the application of alternative energy sources such as microwaves and ultrasounds has shown promise in accelerating the synthesis of imidazo[1,2-b]pyridazine derivatives, often leading to higher yields and shorter reaction times. mdpi.comnih.gov Future efforts could explore the optimization of these techniques for the synthesis of this compound. The development of metal-free synthetic protocols is another crucial area, as this would mitigate the risk of heavy metal contamination in the final products. acs.org

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-b]pyridazines
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReferences
Classical CondensationReaction of 3-amino-6-halopyridazine with α-haloketones.Well-established and reliable. nih.gov
Metal-Catalyzed Cross-CouplingIncludes Suzuki-Miyaura, Heck, and Sonogashira reactions for functionalization.Allows for diverse and complex substitutions. researchgate.net
Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé)Combines three or more reactants in a single step.High atom economy, efficiency, and access to diverse structures. researchgate.netrsc.org
Microwave and Ultrasound-Assisted SynthesisUtilizes alternative energy sources to accelerate reactions.Reduced reaction times, increased yields, and potentially milder conditions. mdpi.comnih.gov
Metal-Free SynthesisAvoids the use of transition metal catalysts.Reduces cost and eliminates potential heavy metal contamination. acs.org

Advanced SAR and Multi-Target Directed Ligand Design Strategies

A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is essential for designing more potent and selective therapeutic agents. The 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold have been identified as key sites for modification to modulate biological activity. nih.gov

Future SAR studies should systematically explore a wide range of substitutions at these positions to elucidate their impact on target binding and selectivity. For instance, in the context of kinase inhibition, the nature of the substituent at the 3-position can significantly influence the interaction with the kinase hinge region, while modifications at the 6-position can affect solubility and interactions with the solvent-exposed region of the ATP-binding pocket.

Moreover, the concept of polypharmacology, or the design of multi-target directed ligands, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. nih.govmdpi.com Given that the imidazo[1,2-b]pyridazine scaffold has been shown to inhibit multiple kinases, future research could focus on designing derivatives of this compound that simultaneously modulate the activity of several key targets involved in a particular disease pathway. This could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For example, dual inhibitors of c-Met and VEGFR2 have been developed from this scaffold. researchgate.net

Table 2: Key Biological Targets of Imidazo[1,2-b]pyridazine Derivatives and Potential for Multi-Targeting
Target ClassSpecific ExamplesTherapeutic AreaPotential for Multi-Targeting with Other PathwaysReferences
KinasesIKKβ, c-Met, VEGFR2, ALK, BTK, PIM, TRKCancer, Inflammation, Autoimmune DiseasesPI3K/Akt/mTOR pathway, apoptosis pathways nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.gov
β-Amyloid PlaquesAβ1-40Alzheimer's DiseaseTau pathology, neuroinflammation nih.gov
PicornavirusesHuman Rhinovirus, EnterovirusInfectious DiseasesHost-cell factors involved in viral replication nih.gov
Protozoan KinasesTgCDPK1 (Toxoplasma gondii)Infectious Diseases (Toxoplasmosis)Other essential parasite enzymes mdpi.com

Discovery of Undiscovered Biological Targets and Therapeutic Avenues

While the imidazo[1,2-b]pyridazine scaffold is well-known for its kinase inhibitory activity, there is a vast and underexplored landscape of other potential biological targets. Future research should employ target identification and validation studies to uncover novel mechanisms of action for this compound and its derivatives.

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, can be a powerful approach to identify unexpected therapeutic activities. Hits from such screens can then be subjected to chemoproteomics and other target deconvolution techniques to identify their molecular targets.

Emerging therapeutic areas for the imidazo[1,2-b]pyridazine scaffold include neglected tropical diseases, such as eumycetoma, where derivatives have shown promising in vitro activity. nih.gov The antiviral and antiparasitic potential of this scaffold also warrants further investigation. nih.gov By exploring these less-traveled therapeutic avenues, researchers may uncover novel applications for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Collaborative Research Opportunities in Chemical Biology and Translational Research

The translation of promising preclinical candidates into clinical therapies is a complex and resource-intensive process. Collaborative research efforts are essential to bridge the gap between basic science and clinical application. trioncology.orgtrio-us.org

Partnerships between academic research groups, pharmaceutical companies, and clinical research organizations can facilitate access to specialized expertise, compound libraries, and clinical trial infrastructure. collaborativedrug.com Open-source initiatives, such as the sharing of kinase inhibitor datasets, can also foster collaboration and accelerate the discovery of new medicines. collaborativedrug.comcollaborativedrug.com

For this compound, collaborative projects could focus on its development as a chemical probe to study the biology of novel targets or as a starting point for fragment-based drug discovery campaigns. Translational research efforts will be crucial to advance the most promising derivatives through preclinical and clinical development, with the ultimate goal of delivering new and effective treatments to patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.